molecular formula C12H17N3O B12996438 2-(6-(Ethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(Ethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B12996438
M. Wt: 219.28 g/mol
InChI Key: SPNZEEQGOOEMNY-UHFFFAOYSA-N
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Description

2-(6-(Ethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound that features a pyrrolidine ring and a pyridine ring, both of which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrrolidine derivative with an ethylamino-substituted pyridine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Ethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of 2-(6-(Ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: Formation of 2-(6-(Ethylamino)pyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(Ethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structural properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-(Ethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Ethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of a pyrrolidine ring and an ethylamino-substituted pyridine ring

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-[6-(ethylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C12H17N3O/c1-2-13-12-6-5-10(8-14-12)11-4-3-7-15(11)9-16/h5-6,8-9,11H,2-4,7H2,1H3,(H,13,14)

InChI Key

SPNZEEQGOOEMNY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=C1)C2CCCN2C=O

Origin of Product

United States

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